molecular formula C12H10ClFN2O2S B3306370 N-(2-amino-4-chlorophenyl)-2-fluorobenzene-1-sulfonamide CAS No. 926260-68-6

N-(2-amino-4-chlorophenyl)-2-fluorobenzene-1-sulfonamide

Cat. No. B3306370
CAS RN: 926260-68-6
M. Wt: 300.74 g/mol
InChI Key: RNOYUXYDFGJNHA-UHFFFAOYSA-N
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Description

“N-(2-Amino-4-chlorophenyl)anthranilic acid” is a chemical compound with the molecular formula C13H11ClN2O2 . It has an average mass of 262.692 Da and a monoisotopic mass of 262.050903 Da .


Molecular Structure Analysis

The molecular structure of “N-(2-Amino-4-chlorophenyl)anthranilic acid” is represented by the formula H2NC6H3(Cl)NHC6H4CO2H .


Physical And Chemical Properties Analysis

The compound “N-(2-Amino-4-chlorophenyl)anthranilic acid” has a melting point of 191 °C (dec.) (lit.) .

Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamide derivatives, including N-(2-amino-4-chlorophenyl)-2-fluorobenzene-1-sulfonamide, have been investigated for their ability to inhibit carbonic anhydrases, particularly tumor-associated isozyme IX. This enzyme plays a significant role in cancer cell survival and proliferation. Research indicates that halogenated sulfonamides show potent inhibition against carbonic anhydrase IX, suggesting their potential as antitumor agents (Ilies et al., 2003).

Antitumor Activity

Another study focused on the synthesis of new sulfonamide derivatives to investigate their pro-apoptotic effects on cancer cells. These compounds, by activating p38/ERK phosphorylation, could significantly reduce cell proliferation and induce apoptosis, highlighting their potential as antitumor agents (Cumaoğlu et al., 2015).

Antiviral Properties

Research on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives revealed certain compounds possessing anti-tobacco mosaic virus activity. This suggests the potential application of sulfonamide derivatives in developing antiviral agents (Chen et al., 2010).

Sulfonamide as an Essential Functional Group in Drug Design

The sulfonamide group is critical in medicinal chemistry, appearing in a range of drugs. Its presence in sulfonamide antibacterials, which are inhibitors of tetrahydropteroic acid synthetase, demonstrates the group's essential role in the pharmacological activity of these compounds. This functional group has been wrongly associated with 'sulfa allergy' due to its presence in drugs causing hypersensitivity, but recent findings clarify this misunderstanding (Kalgutkar et al., 2010).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .

properties

IUPAC Name

N-(2-amino-4-chlorophenyl)-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O2S/c13-8-5-6-11(10(15)7-8)16-19(17,18)12-4-2-1-3-9(12)14/h1-7,16H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOYUXYDFGJNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NC2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-amino-4-chlorophenyl)-2-fluorobenzene-1-sulfonamide
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